molecular formula C13H20ClNO B2698756 1-[(3-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride CAS No. 1439899-58-7

1-[(3-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride

Cat. No.: B2698756
CAS No.: 1439899-58-7
M. Wt: 241.76
InChI Key: WBLDDSYGOFHRBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride is a chemical compound with the molecular formula C13H19NO·HCl It is characterized by the presence of a cyclobutyl ring attached to a methanamine group, which is further connected to a 3-methoxyphenylmethyl group

Preparation Methods

The synthesis of 1-[(3-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable starting materials.

    Attachment of the methanamine group: This step often involves the use of amination reactions to introduce the methanamine functionality.

    Introduction of the 3-methoxyphenylmethyl group: This can be accomplished through alkylation reactions using appropriate reagents and conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-[(3-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[(3-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential therapeutic applications, such as its effects on specific biological pathways or its use as a precursor for drug development.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(3-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound may exert its effects through binding to these targets, leading to modulation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-[(3-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride can be compared with other similar compounds, such as:

    (4-Methoxyphenyl)methanamine: This compound has a similar structure but lacks the cyclobutyl ring, which may result in different chemical and biological properties.

    Cyclobutylmethanamine derivatives: These compounds share the cyclobutylmethanamine core but differ in the substituents attached to the phenyl ring, leading to variations in their reactivity and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[1-[(3-methoxyphenyl)methyl]cyclobutyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-15-12-5-2-4-11(8-12)9-13(10-14)6-3-7-13;/h2,4-5,8H,3,6-7,9-10,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLDDSYGOFHRBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2(CCC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.